Cas no 1291490-85-1 (Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate)
Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate
- Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate
- 2-Methyl-4-(2-oxo-propoxy)-benzofuran-6-carboxylic acid methyl ester
- 6-Benzofurancarboxylic acid, 2-methyl-4-(2-oxopropoxy)-, methyl ester
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- Inchi: 1S/C14H14O5/c1-8(15)7-18-12-5-10(14(16)17-3)6-13-11(12)4-9(2)19-13/h4-6H,7H2,1-3H3
- InChI Key: SJDTWVMSJVEWFE-UHFFFAOYSA-N
- SMILES: O1C(C)=CC2C(=CC(C(=O)OC)=CC1=2)OCC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 354
- XLogP3: 2.3
- Topological Polar Surface Area: 65.7
Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493075-1g |
Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate |
1291490-85-1 | 97% | 1g |
$480 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609800-1g |
Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate |
1291490-85-1 | 97% | 1g |
¥3367.0 | 2023-04-03 |
Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on Methyl2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate
Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate: A Comprehensive Overview
The compound Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS No. 1291490-85-1) is a highly specialized organic compound with a unique structure and promising applications in various fields. This compound belongs to the class of benzofuran derivatives, which have garnered significant attention in recent years due to their versatile properties and potential in drug discovery, material science, and agricultural chemistry. The benzofuran framework, a fused bicyclic structure consisting of a benzene ring and a furan ring, serves as the core of this molecule, while the substituents attached to it contribute to its functional diversity.
Recent studies have highlighted the importance of methyl esters in enhancing the bioavailability and stability of compounds. In the case of Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate, the methyl group attached to the carboxylic acid moiety not only improves solubility but also plays a crucial role in modulating the compound's pharmacokinetic properties. The 2-methyl substituent further adds to the complexity of the molecule, influencing its electronic properties and reactivity. Additionally, the presence of the 2-oxopropoxy group introduces an ether linkage with a ketone functionality, which can participate in various chemical reactions and interactions.
One of the most intriguing aspects of this compound is its potential biological activity. Researchers have been exploring its role as a biological active agent in various therapeutic areas. For instance, studies have shown that benzofuran derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties. The methyl ester group in this compound may enhance its ability to cross cellular membranes, making it a promising candidate for drug delivery systems. Furthermore, the 2-oxopropoxy group could serve as a site for further functionalization, enabling the development of more potent derivatives.
In terms of synthesis, Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the benzofuran ring followed by selective substitution at specific positions. The introduction of the methyl ester group is often achieved through esterification reactions, while the installation of the 2-oxopropoxy group requires careful control over reaction conditions to ensure regioselectivity. Recent advancements in catalytic methods and green chemistry have made these synthetic processes more efficient and environmentally friendly.
The application of this compound extends beyond pharmaceuticals. Its unique structure makes it an attractive candidate for use in materials science, particularly in the development of advanced polymers and coatings. The benzofuran framework provides excellent thermal stability and mechanical strength, while the substituents can be tailored to impart specific functionalities such as UV resistance or conductivity. Moreover, this compound has shown potential as an agrochemical agent, with studies indicating its ability to act as a plant growth regulator or pest deterrent.
Looking ahead, ongoing research is focused on optimizing the synthesis of Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate and exploring its full spectrum of applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this compound. As our understanding of its properties deepens, it is likely that this compound will find its way into commercial products across multiple industries.
In conclusion, Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate (CAS No. 1291490-85-1) is a multifaceted compound with immense potential in various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future innovations. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial sectors.
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